3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide is a hybrid molecule that appears to be designed for therapeutic purposes, potentially as an anticonvulsant agent. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. For instance, the presence of a tetrahydropyrimidinyl moiety is a common feature in the compounds studied for their anticonvulsant activities . Additionally, the sulfamoylbenzyl group is reminiscent of the benzenesulfonamide moiety found in potent A2B adenosine receptor antagonists .
Synthesis Analysis
The synthesis of related compounds involves the coupling of propanoic acid derivatives with appropriately substituted benzylamines using a coupling reagent such as N,N-carbonyldiimidazole (CDI) . Although the exact synthesis of this compound is not detailed, it is likely that a similar synthetic strategy could be employed, with modifications to incorporate the specific tetrahydropyrimidinyl and sulfamoylbenzyl components.
Molecular Structure Analysis
The molecular structure of compounds with tetrahydropyrimidinyl moieties, such as the ones described in the papers, is crucial for their biological activity. The tetrahydropyrimidinyl group is a key pharmacophore in the design of anticonvulsant agents . The presence of a sulfamoylbenzyl group, as seen in A2B adenosine receptor antagonists, suggests potential for receptor selectivity and binding affinity .
Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the functional groups present. The dioxo moiety in the tetrahydropyrimidinyl ring could be involved in hydrogen bonding, which is important for receptor binding. The sulfamoyl group could also participate in similar interactions, potentially enhancing the compound's affinity for its target . The benzyl group may provide additional hydrophobic interactions, further influencing the binding properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility due to the presence of both hydrophobic (benzyl) and hydrophilic (sulfamoyl) groups. The molecular weight and lipophilicity would be important factors in determining the compound's absorption and distribution properties. Compounds with similar structures have shown improved absorption properties, which is a desirable feature for oral medications . The stability of the compound could be influenced by the susceptibility of the dioxo group to metabolic transformations, as seen in related compounds .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated the efficacy of sulfadimethoxine, a compound related to 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide, in combating bacterial infections in poultry. It has been shown to be effective against coccidiosis and various bacterial diseases in chickens and turkeys when used in feed or drinking water (Mitrović et al., 1971).
Adenosine Receptor Antagonism
A series of compounds including 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides, closely related to the core structure of this compound, were identified as potent A2B adenosine receptor antagonists. These compounds were evaluated for their binding affinities towards human adenosine receptors, showing high selectivity and potency, especially for the A2B receptor (Esteve et al., 2006).
Antitumor Activity
The synthesis and antitumor activity of compounds with a similar structure to this compound, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been explored. These compounds are potent inhibitors of mammalian dihydrofolate reductase and have shown significant activity against certain types of cancer in preclinical models (Grivsky et al., 1980).
Carbonic Anhydrase Inhibition
Research has also explored the inhibition of carbonic anhydrase isozymes by compounds incorporating the tetrahydropyrimidin-2-ylidene ligand, similar in structure to this compound. These inhibitors have potential applications in treating conditions like glaucoma by reducing intraocular pressure through the inhibition of carbonic anhydrase in the eye (Casini et al., 2002).
properties
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-9-12(14(21)19-15(22)18-9)6-7-13(20)17-8-10-2-4-11(5-3-10)25(16,23)24/h2-5H,6-8H2,1H3,(H,17,20)(H2,16,23,24)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHVOUPGKMNUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.